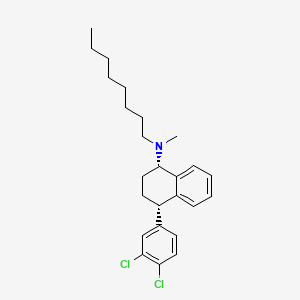
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine involves several steps. The starting materials typically include 3,4-dichlorobenzaldehyde and 1-tetralone. The synthetic route involves the following key steps:
Condensation Reaction: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with 1-tetralone in the presence of a base to form the corresponding chalcone.
Reduction: The chalcone is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding alcohol.
Amination: The alcohol is then subjected to amination using methylamine and octylamine to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various derivatives with modified functional groups.
科学的研究の応用
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Due to its structural similarity to sertraline, it is investigated for its potential antidepressant and anxiolytic properties.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with neurotransmitter transporters, particularly the serotonin transporter (SERT). By inhibiting the reuptake of serotonin, the compound increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is similar to that of sertraline, which is known to exert antidepressant effects by selectively inhibiting serotonin reuptake.
類似化合物との比較
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine can be compared with other similar compounds, such as:
Sertraline: Both compounds share a similar core structure and mechanism of action, but (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1-amine has additional alkyl groups that may influence its pharmacokinetic properties.
Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Paroxetine: An SSRI with a distinct chemical structure and pharmacological profile.
The uniqueness of (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1-amine lies in its specific structural modifications, which may confer unique pharmacological properties and potential therapeutic applications.
特性
分子式 |
C25H33Cl2N |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C25H33Cl2N/c1-3-4-5-6-7-10-17-28(2)25-16-14-20(21-11-8-9-12-22(21)25)19-13-15-23(26)24(27)18-19/h8-9,11-13,15,18,20,25H,3-7,10,14,16-17H2,1-2H3/t20-,25-/m0/s1 |
InChIキー |
MGOJMQCZOPZFLJ-CPJSRVTESA-N |
異性体SMILES |
CCCCCCCCN(C)[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
CCCCCCCCN(C)C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


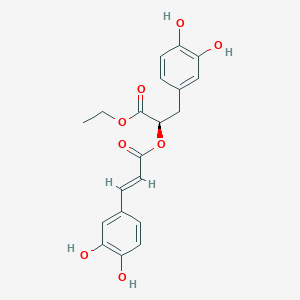
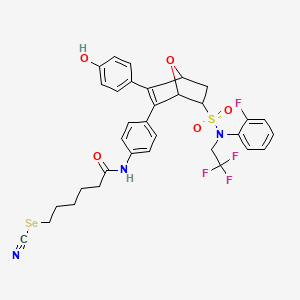
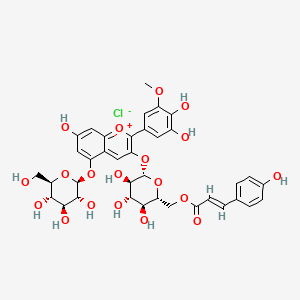
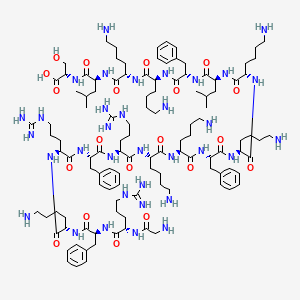
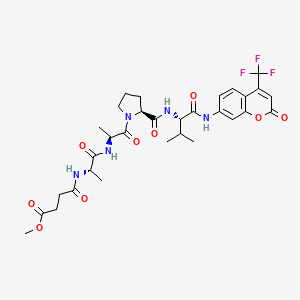

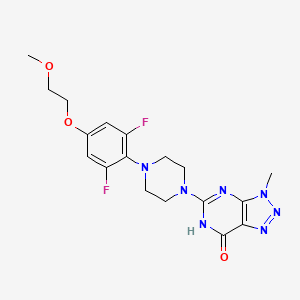
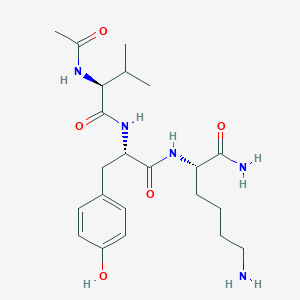
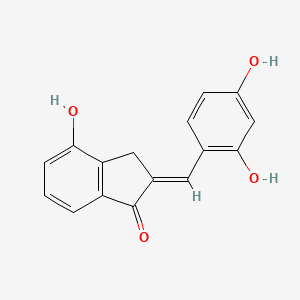
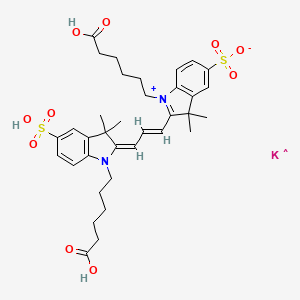
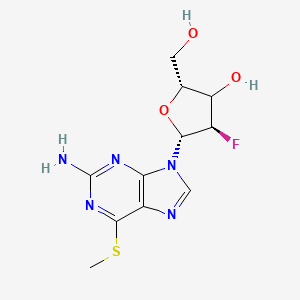
![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)
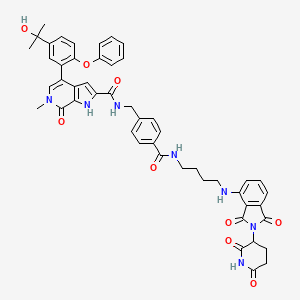
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)
